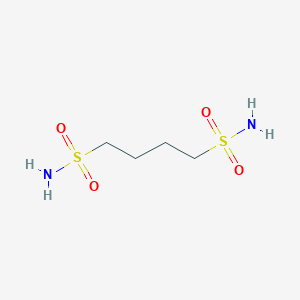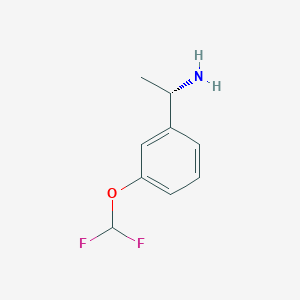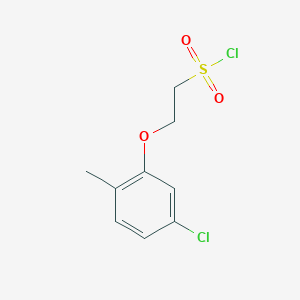![molecular formula C11H20ClNO4S B13523064 tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate is an organic compound with significant applications in organic synthesis and biomedical research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopentyl ring, and a chlorosulfonyl functional group.
Vorbereitungsmethoden
The synthesis of tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate typically involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with a chlorosulfonyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include low temperatures and inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in the study of enzyme function and inhibition .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate: This compound has a cyclopropyl ring instead of a cyclopentyl ring, which affects its reactivity and stability.
tert-butyl N-{1-[(chlorosulfonyl)methyl]piperidin-4-yl}carbamate: This compound contains a piperidine ring, which influences its biological activity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H20ClNO4S |
|---|---|
Molekulargewicht |
297.80 g/mol |
IUPAC-Name |
tert-butyl N-[1-(chlorosulfonylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20ClNO4S/c1-10(2,3)17-9(14)13-11(6-4-5-7-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
IFUZFBPXLXAKBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


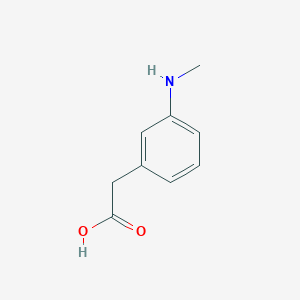
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
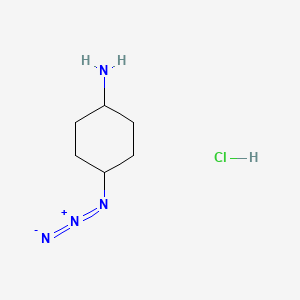
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
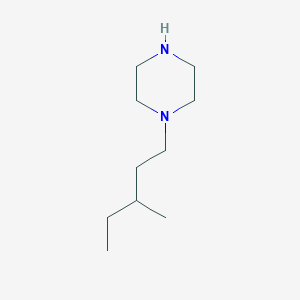
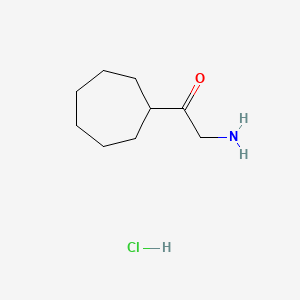
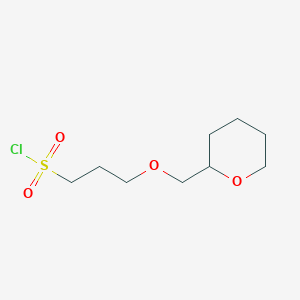
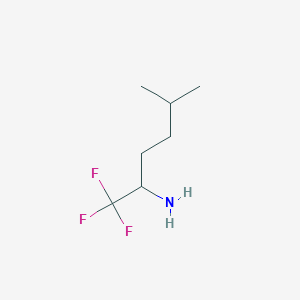
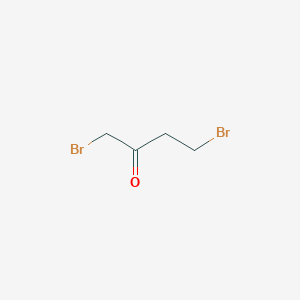
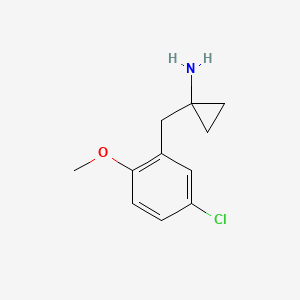
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
